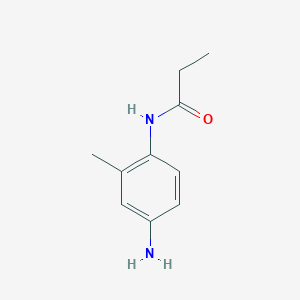
N-(4-amino-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-2-methylphenyl)propanamide (AMPPA) is an amide of N-substituted propanamide and 4-amino-2-methylphenol. It is an organic compound that has been studied extensively in the scientific and medical fields. AMPPA has a wide range of applications due to its unique structure and properties. It has been used in the synthesis of various compounds, as a potential therapeutic agent, and in the study of the biochemical and physiological effects of AMPPA. In
科学的研究の応用
Antibacterial and Antifungal Activity
Research has demonstrated the synthesis of azole derivatives from propanamide compounds, showing good antibacterial activity against specific strains such as Rhizobium radiobacter. This indicates the potential of N-(4-amino-2-methylphenyl)propanamide derivatives in developing antibacterial agents (Tumosienė et al., 2012). Moreover, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized, showing significant antibacterial and antifungal activities, comparable to standard antimicrobial agents, suggesting their potential as novel antimicrobial agents (Helal et al., 2013).
Antimalarial and Anticancer Properties
A study on substituted aminoacetamides, including derivatives of this compound, revealed low-nanomolar activity against the malaria parasite, Plasmodium falciparum. While aqueous solubility and microsomal stability challenges remain, these compounds exhibit excellent antimalarial potency and selectivity, highlighting their potential as chemical tools for drug target identification (Norcross et al., 2019). Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to this compound, have been investigated for their antioxidant and anticancer activities. Some derivatives displayed anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their therapeutic potential in cancer treatment (Tumosienė et al., 2020).
Anticonvulsant Effects
N-Benzyl-3-[(chlorophenyl)amino]propanamides, derived from a similar structural framework as this compound, have been synthesized and tested for anticonvulsant activities. These compounds demonstrated significant efficacy in mouse models of epilepsy, suggesting the potential of related compounds in the treatment of generalized seizures (Idris et al., 2011).
Immunomodulatory Activities
N-aryl-3-(indol-3-yl)propanamides, with a structural relation to this compound, have been synthesized and evaluated for their immunosuppressive activities. Among these, specific derivatives exhibited significant inhibitory activity on murine splenocytes proliferation, suggesting their potential as immunomodulatory agents (Giraud et al., 2010).
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIFOCOJJXDOAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418425.png)
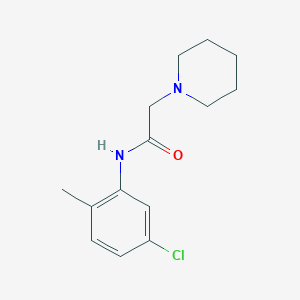
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-6-(4-ethoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418427.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418428.png)
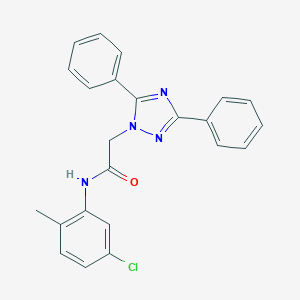
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418432.png)
![Cyclohexyl {[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B418433.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide](/img/structure/B418435.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B418438.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B418439.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B418441.png)
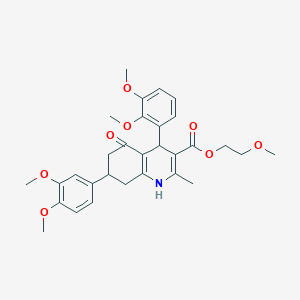
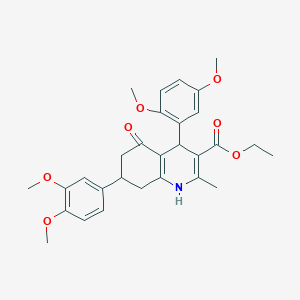
![Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B418447.png)